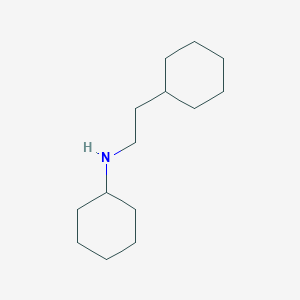
N-(2-cyclohexylethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexylethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexylethyl)cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine group and the cyclohexyl moiety.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using molecular oxygen over alumina-based catalysts.
Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include cyclohexanone oxime, substituted amines, and other derivatives. These products have significant industrial and research applications .
Scientific Research Applications
N-(2-cyclohexylethyl)cyclohexanamine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-cyclohexylethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form cyclohexanone oxime, which is a key intermediate in the production of ε-caprolactam, a precursor for Nylon-6. The oxidation process is catalyzed by alumina-based catalysts and involves the formation of a Schiff base intermediate .
Comparison with Similar Compounds
N-(2-cyclohexylethyl)cyclohexanamine can be compared with other similar compounds, such as cyclohexylamine and N-(2-phenylethyl)cyclohexanamine. These compounds share structural similarities but differ in their chemical properties and applications:
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-(2-cyclohexylethyl)cyclohexanamine |
InChI |
InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h13-15H,1-12H2 |
InChI Key |
GHMJGQPYHORYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



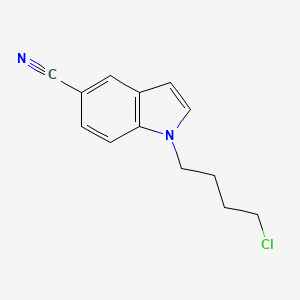
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
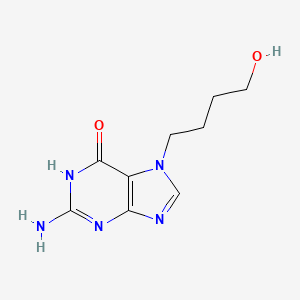
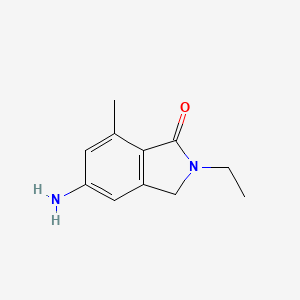
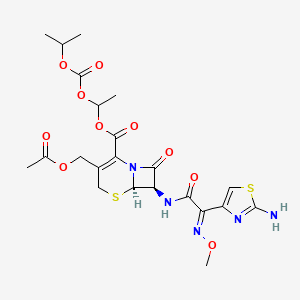
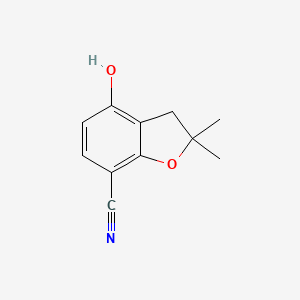

![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
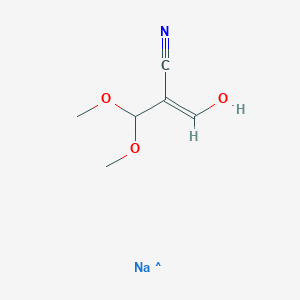



![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)
